N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide
Description
Properties
IUPAC Name |
N'-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5S/c1-17-9-10-18(2)20(15-17)32(29,30)26-13-6-14-31-21(26)16-25-23(28)22(27)24-12-11-19-7-4-3-5-8-19/h3-5,7-10,15,21H,6,11-14,16H2,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCTZLVCGCUMCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, summarizing key findings from various studies, including its anticancer properties, mechanisms of action, and other relevant biological effects.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 397.49 g/mol. It features several functional groups, including a sulfone group, a 1,3-oxazinan ring, and an oxalamide moiety. These structural components may influence its biological interactions and therapeutic potential.
| Property | Value |
|---|---|
| Molecular Formula | C18H27N3O5S |
| Molecular Weight | 397.49 g/mol |
| CAS Number | 872724-54-4 |
Anticancer Activity
Recent studies indicate that this compound exhibits significant anticancer properties . Research has shown that this compound demonstrates cytotoxicity against various cancer cell lines, including:
- Colon Cancer : Effective against HT-29 cells.
- Lung Cancer : Shows activity against A549 and HCC827 cells.
- Breast Cancer : Exhibits effects on MCF-7 cells.
Case Studies
-
Cytotoxicity Assay : In vitro studies employed the MTT assay to evaluate cell viability in the presence of the compound. The IC50 values (the concentration required to inhibit cell growth by 50%) were determined for different cancer cell lines:
- A549 : IC50 = 6.26 ± 0.33 μM
- HCC827 : IC50 = 6.48 ± 0.11 μM
- MCF-7 : Similar trends observed but require further validation.
-
Mechanism of Action : The compound appears to induce apoptosis in cancer cells through various pathways, including:
- Inhibition of cell proliferation.
- Induction of oxidative stress.
- Modulation of apoptotic signaling pathways.
Other Biological Activities
In addition to its anticancer properties, preliminary data suggest that this compound may also possess antibacterial and antifungal activities. However, these findings are less well-documented and require further investigation.
Summary of Biological Activities
| Activity Type | Observation |
|---|---|
| Anticancer | Cytotoxicity in colon, lung, and breast cancer cell lines |
| Apoptosis Induction | Evidence suggests modulation of apoptotic pathways |
| Antibacterial | Preliminary data indicates potential activity |
| Antifungal | Limited data available; requires further study |
Scientific Research Applications
Anticancer Properties
Research indicates that N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide exhibits cytotoxicity against various cancer cell lines, including colon, lung, and breast cancers. Studies have shown that the compound can induce cell death in these lines, suggesting potential as an anticancer agent. However, further investigations are necessary to elucidate the underlying mechanisms of action and its efficacy in vivo .
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on several cancer cell lines. Results indicated a significant reduction in cell viability at varying concentrations compared to control groups. The study concluded that the compound's structural features contribute to its anticancer activity.
Case Study 2: Mechanistic Insights
Another investigation focused on understanding the mechanistic pathways through which this compound induces cell death. The findings revealed that the compound activates apoptotic pathways in cancer cells while sparing normal cells, highlighting its potential as a selective anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s closest structural analogs in the evidence include:
Compounds 7c–7f () : These feature 1,3,4-oxadiazole and thiazole rings with sulfanyl (-S-) linkages and amide groups. Unlike the target’s sulfonyl (-SO2-) group, the sulfanyl moiety in 7c–7f is less electron-withdrawing, which may reduce stability but enhance nucleophilic reactivity. Additionally, the target’s oxazinan ring imposes different steric and electronic constraints compared to the oxadiazole systems in 7c–7f.
N-(4-Methoxy-phenyl)-N-(4-sulfamoyl-phenyl)-oxalamide (Compound 3, ): Both compounds share an oxalamide core, but Compound 3 incorporates sulfamoyl (-SO2NH2) and methoxy (-OCH3) groups.
3-Chloro-N-phenyl-phthalimide () : This phthalimide derivative contains a chloro-substituted isoindoline-dione ring, contrasting with the target’s oxazinan-sulfonyl system. Phthalimides are widely used in polymer synthesis, whereas the target’s oxalamide and sulfonyl groups may favor biological interactions .
Pyrazole derivatives () : These compounds feature trifluoromethyl and sulfanyl groups on a pyrazole ring. The target’s dimethylphenyl and phenethyl groups are bulkier, which could influence binding specificity compared to the smaller substituents in .
Physicochemical Properties
*Estimated based on structural analysis. †Literature value outside provided evidence.
Key Differences and Implications
- Lipophilicity : The phenethyl group in the target likely enhances logP compared to the polar sulfamoyl (Compound 3) or smaller substituents in 7c–7f, suggesting better cell membrane penetration .
- Thermal Stability : Compound 3 decomposes at 180°C, whereas phthalimide derivatives () melt near 160°C. The target’s thermal behavior remains uncharacterized but may align with sulfonyl-containing analogs.
Q & A
Q. What synthetic routes are commonly employed to prepare this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves coupling a sulfonylated oxazinan intermediate with phenethylamine derivatives using oxalyl chloride. For analogous oxalamides, dioxane as a solvent, oxalyl chloride (8 mmol) with 4 mmol reactants, and reflux conditions yielded ~73% . Optimization may include:
- Temperature control (reflux vs. RT) to minimize decomposition.
- Solvent polarity adjustments (e.g., DMF for polar intermediates).
- Purification via recrystallization or silica gel chromatography to enhance purity.
Q. Which spectroscopic techniques are critical for confirming structural integrity?
Key methods include:
Q. What are common side reactions during sulfonylation, and how can they be mitigated?
Side reactions include over-sulfonylation or oxidation of the oxazinan ring. Mitigation strategies:
- Use anhydrous conditions and inert atmospheres (N2/Ar) to prevent hydrolysis .
- Monitor reaction progress via TLC and quench excess reagents with aqueous NaHCO3 .
Advanced Research Questions
Q. How can computational modeling predict conformational stability or binding affinity for this compound?
- Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., DMSO) to compare with NOESY NMR data (e.g., δ 3.82 ppm for methoxy groups) .
- Docking Studies : Use AutoDock Vina to predict interactions with enzymes (e.g., proteases). Validate via SPR or enzymatic assays, as seen in oxalamide derivatives with antimicrobial activity .
Q. How do structural modifications (e.g., substituent variation) impact physicochemical properties?
- Electron-Withdrawing Groups : Sulfonyl groups enhance stability but reduce solubility; compare with ’s ethoxy-phenyl variant, which increases lipophilicity .
- Steric Effects : Bulkier substituents on the oxazinan ring may hinder rotational freedom, as observed in cyclohexyl vs. cyclopentyl analogs .
Q. What strategies resolve contradictions between spectroscopic and computational data?
- Solvent Corrections : Explicit solvent models in DFT calculations (e.g., COSMO-RS) to match NMR chemical shifts in DMSO .
- X-ray Crystallography : Resolve absolute configuration disputes, as used for analogous oxalamides .
Q. Which in vitro assays assess metabolic stability or degradation pathways?
- Liver Microsome Assays : Incubate with NADPH to identify cytochrome P450-mediated oxidation.
- LC-MS/MS : Track degradation products, referencing methods for hydroxamic acid derivatives .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
